(S)-1,3-Dibenzylpiperazine-2,5-dione (S)-1,3-Dibenzylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 169447-84-1
VCID: VC7951989
InChI: InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m0/s1
SMILES: C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

(S)-1,3-Dibenzylpiperazine-2,5-dione

CAS No.: 169447-84-1

Cat. No.: VC7951989

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,3-Dibenzylpiperazine-2,5-dione - 169447-84-1

Specification

CAS No. 169447-84-1
Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name (3S)-1,3-dibenzylpiperazine-2,5-dione
Standard InChI InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m0/s1
Standard InChI Key CUSGSDUYPXBYHI-INIZCTEOSA-N
Isomeric SMILES C1C(=O)N[C@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of (S)-1,3-dibenzylpiperazine-2,5-dione consists of a piperazine ring system with two benzyl substituents at the 1- and 3-positions and two ketone groups at the 2- and 5-positions (Figure 1). The (S)-configuration arises from the stereochemical arrangement of the amino acid precursors used in its synthesis, typically derived from L-amino acids. This configuration is critical for interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalytic systems .

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • NMR: 1H^1H-NMR spectra typically show distinct signals for the benzyl protons (δ 7.20–7.40 ppm, multiplet) and the piperazine ring protons (δ 3.50–4.20 ppm, multiplet). The deshielded carbonyl carbons in 13C^{13}C-NMR appear at δ 165–170 ppm .

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} confirm the presence of the diketopiperazine carbonyl groups .

Synthetic Methodologies

Cyclocondensation of Amino Acid Derivatives

The most common route to (S)-1,3-dibenzylpiperazine-2,5-dione involves the cyclocondensation of N-benzyl-protected amino acids. For example, L-phenylalanine derivatives are coupled under mild acidic or basic conditions to form the DKP ring. A representative protocol includes:

  • Deprotection: Removal of Fmoc or Boc groups from N-protected amino acids using trifluoroacetic acid (TFA) or piperidine.

  • Cyclization: Heating the linear dipeptide intermediate in toluene or dichloromethane (DCM) under reflux to facilitate intramolecular amide bond formation .

Example Synthesis

  • Starting materials: N-Benzyl-L-phenylalanine and N-Benzyl-L-alanine.

  • Conditions: 1% TFA in DCM, followed by reflux in toluene for 2 hours.

  • Yield: 27–48% after chromatographic purification .

Solid-Phase Synthesis Using Resin-Bound Isonitriles

Recent advances employ polymer-supported isonitriles, such as resin-bound 4-isocyanopermethylbutane-1,1,3-triol (IPB), to streamline DKP synthesis. This method enables traceless cleavage and functionalization:

  • Ugi-4CR Reaction: Resin-bound IPB reacts with aldehydes, amines, and carboxylic acids to form peptidomimetic intermediates.

  • Activation and Cyclization: Treatment with 1% TFA generates N-acylpyrrole intermediates, which undergo nucleophilic cleavage to release DKPs .

Advantages:

  • Enhanced purity due to solid-phase isolation.

  • Scalability for combinatorial library generation.

Physicochemical Properties

Thermal Stability

(S)-1,3-Dibenzylpiperazine-2,5-dione exhibits a melting point range of 180–185°C, consistent with related DKPs. Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .

Solubility Profile

  • Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

  • Aprotic solvents: Partially soluble in ethyl acetate and THF.

  • Aqueous media: Insoluble in water (logP ≈ 3.2) .

Applications in Pharmaceutical Chemistry

Bioactive Scaffolds

DKPs are privileged structures in drug discovery due to their:

  • Conformational rigidity: Enhances binding affinity to biological targets.

  • Metabolic stability: Resistant to protease degradation compared to linear peptides.

(S)-1,3-Dibenzylpiperazine-2,5-dione has been evaluated as a precursor to macrocyclic peptides and kinase inhibitors. For instance, its incorporation into eledoisin analogs demonstrated potent neurokinin receptor antagonism .

Catalytic Applications

The benzyl groups facilitate π-π interactions in asymmetric catalysis. Chiral DKPs serve as ligands in transition-metal complexes for enantioselective hydrogenation and cross-coupling reactions.

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